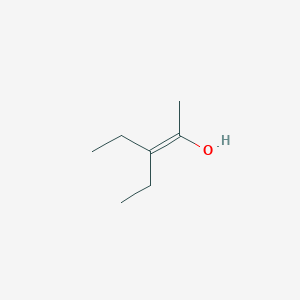

3-Ethylpent-2-EN-2-OL

説明

Structure

3D Structure

特性

分子式 |

C7H14O |

|---|---|

分子量 |

114.19 g/mol |

IUPAC名 |

3-ethylpent-2-en-2-ol |

InChI |

InChI=1S/C7H14O/c1-4-7(5-2)6(3)8/h8H,4-5H2,1-3H3 |

InChIキー |

YSVQOAONMADUMB-UHFFFAOYSA-N |

正規SMILES |

CCC(=C(C)O)CC |

製品の起源 |

United States |

Synthetic Methodologies for 3 Ethylpent 2 En 2 Ol and Its Analogues

Direct Synthetic Routes

Direct synthetic methods aim to build the 3-ethylpent-2-en-2-ol molecule from simpler starting materials in one or a few steps. These approaches are often valued for their efficiency and atom economy.

Catalytic Approaches to 3-Ethylpent-2-en-2-ol Synthesis

While specific literature on the direct catalytic synthesis of 3-ethylpent-2-en-2-ol is limited, analogous catalytic reactions for tertiary allylic alcohols provide a strong basis for its potential synthesis. One such approach is the catalytic allylic C-H amination of alkenes, which can be adapted for oxidation. For instance, the reaction of 3-ethyl-2-pentene (B1580655) with an appropriate oxidizing agent in the presence of a suitable metal catalyst, such as copper, could theoretically yield the desired product. rsc.org

Another potential catalytic route involves the dual photoredox/palladium-catalyzed three-component reaction of vinyl cyclic carbonates, olefins, and a radical source. rsc.org This methodology allows for the synthesis of complex allylic alcohols and could be adapted for the synthesis of 3-ethylpent-2-en-2-ol.

Multicomponent Reactions Leading to Enol Formation

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single step to form a complex product. The development of MCRs for the synthesis of allylic alcohols is an active area of research. core.ac.ukdiva-portal.org A one-pot multicomponent coupling method for the synthesis of (Z)-α,α,β-trisubstituted allylic alcohols has been developed, which involves the hydroboration of 1-bromo-1-alkynes, followed by a 1,2-metallate rearrangement and addition to an aldehyde. nih.gov This strategy could be conceptually applied to the synthesis of 3-ethylpent-2-en-2-ol.

A plausible, though not explicitly documented, MCR for 3-ethylpent-2-en-2-ol could involve the reaction of an appropriate ketone, an organometallic reagent, and a third component under catalytic conditions to directly assemble the target enol structure.

Indirect Synthesis via Functional Group Transformations

Indirect synthetic methods involve the conversion of a precursor molecule that already possesses the carbon skeleton of 3-ethylpent-2-en-2-ol into the final enol product.

Conversion from Carbonyl Precursors

A well-established method for the synthesis of tertiary alcohols is the Grignard reaction. masterorganicchemistry.comlibretexts.org The 1,2-addition of a methyl Grignard reagent, such as methylmagnesium bromide, to the α,β-unsaturated ketone 3-ethylpent-3-en-2-one would directly yield 3-ethylpent-2-en-2-ol. masterorganicchemistry.com This reaction is a common and effective method for the formation of tertiary allylic alcohols.

Alternatively, esters can react with two equivalents of a Grignard reagent to produce tertiary alcohols. masterorganicchemistry.comuoanbar.edu.iq For example, the reaction of an ester of 2-ethylbutanoic acid with two equivalents of methylmagnesium bromide would yield 3-ethylpentan-3-ol, which could then potentially be converted to the desired enol through a controlled dehydration step.

Table 1: Synthesis of 3-Ethylpent-2-en-2-ol Analogues via Carbonyl Precursors

| Precursor | Reagent | Intermediate/Product | Reference |

| α,β-Unsaturated Ketone | Grignard Reagent | Tertiary Allylic Alcohol | masterorganicchemistry.com |

| Ester | 2 equiv. Grignard Reagent | Tertiary Alcohol | masterorganicchemistry.comuoanbar.edu.iq |

| Ketone | Grignard Reagent | Tertiary Alcohol | libretexts.org |

Derivatization of Related Alkene or Alkyne Intermediates

The hydration of alkynes is a classic method for the synthesis of carbonyl compounds, which proceeds through an enol intermediate. The mercury(II)-catalyzed hydration of a terminal alkyne, such as 3-ethyl-1-pentyne, follows Markovnikov's rule to produce a methyl ketone via an enol intermediate. libretexts.orglibretexts.orgmasterorganicchemistry.comkhanacademy.org While the enol is typically unstable and tautomerizes to the ketone, under specific conditions, it might be possible to trap or isolate the enol. libretexts.orgmasterorganicchemistry.com

A complementary method is the hydroboration-oxidation of alkynes, which results in anti-Markovnikov addition. libretexts.orglibretexts.orgmasterorganicchemistry.com The hydroboration of 3-ethyl-1-pentyne with a sterically hindered borane (B79455) like disiamylborane, followed by oxidation with hydrogen peroxide, would lead to an enol that tautomerizes to an aldehyde. libretexts.org

Table 2: Hydration of Alkynes to Form Enol Intermediates

| Reaction | Alkyne Type | Reagents | Intermediate | Final Product | Reference |

| Mercury(II)-Catalyzed Hydration | Terminal | H₂O, H₂SO₄, HgSO₄ | Enol | Methyl Ketone | libretexts.orglibretexts.orgmasterorganicchemistry.com |

| Hydroboration-Oxidation | Terminal | 1. R₂BH 2. H₂O₂, NaOH | Enol | Aldehyde | libretexts.orglibretexts.orgmasterorganicchemistry.com |

Stereoselective and Stereospecific Synthesis

The double bond in 3-ethylpent-2-en-2-ol can exist as either the (E) or (Z) stereoisomer. Achieving stereoselectivity in the synthesis of such trisubstituted allylic alcohols is a significant challenge in organic synthesis. While specific methods for the stereoselective synthesis of 3-ethylpent-2-en-2-ol are not widely reported, general strategies for the synthesis of stereodefined allylic alcohols can be considered.

For example, multicomponent coupling reactions have been developed that exhibit high control over the double bond geometry, leading to the formation of (Z)-trisubstituted allylic alcohols with excellent enantiomeric excess. nih.gov The choice of catalyst and reaction conditions in such systems is crucial for determining the stereochemical outcome. The stereoselective synthesis of distant stereocenters in acyclic molecules has also been explored, providing a framework for controlling the geometry of newly formed double bonds. sci-hub.se

Further research into catalysts and reaction pathways that can differentiate between the formation of the (E) and (Z) isomers of 3-ethylpent-2-en-2-ol is an area of ongoing interest in synthetic organic chemistry.

Control of E/Z Stereoisomerism in 3-Ethylpent-2-EN-2-OL Synthesis

The synthesis of tetrasubstituted alkenes often yields a mixture of E (entgegen) and Z (zusammen) isomers, which can be difficult to separate. acs.org Consequently, developing methods that selectively produce one isomer is a crucial area of research. While specific literature detailing the E/Z control for 3-ethylpent-2-en-2-ol is sparse, general strategies for tetrasubstituted alkenes are applicable.

A significant challenge in these syntheses is achieving high regioselectivity, particularly when the alkyne substituents have similar electronic or steric properties. rsc.org Nickel-catalyzed reactions have emerged as a powerful tool for the stereoselective synthesis of all-carbon tetrasubstituted alkenes. rsc.orgkaust.edu.sa One such method involves a cascade reaction that accomplishes the arylation of an alkyne followed by an acyl migration, leading to products with exclusive Z-selectivity. rsc.org The choice of phosphine (B1218219) ligands is critical in this process, influencing both regio- and stereocontrol. rsc.org

Another approach involves the reductive cross-coupling of terminal alkynes with α-chloro boronic esters, which has been shown to produce E-allylic alcohols with excellent selectivity (E/Z ratio > 200:1). dicp.ac.cn This method proceeds via hydrocupration of the alkyne to form an alkenyl copper intermediate, which then reacts stereospecifically. dicp.ac.cn

Table 1: Methodologies for Stereoselective Synthesis of Substituted Alkenes

| Method | Key Reagents/Catalyst | Selectivity | Reference |

|---|---|---|---|

| Aryl-acylation of Alkynes | Nickel catalyst, Phosphine ligands | Exclusive Z-selectivity | rsc.org |

| Reductive Cross-Coupling | Copper hydride, α-chloro boronic esters | High E-selectivity (>200:1) | dicp.ac.cn |

| 1,3-Rearrangement/Hydrogenation | Iridium catalyst (Cat II) | Converts E/Z mixture to single diastereomer | acs.org |

Diastereoselective Pathways for Related Chiral Alcohols

The creation of chiral allylic alcohols, which possess one or more stereocenters, requires highly selective synthetic pathways. These compounds are valuable building blocks in organic synthesis. rsc.org

An organocatalytic one-pot protocol has been developed for the asymmetric synthesis of optically active allylic alcohols. pnas.orgpnas.org This method uses an enantioselective enone epoxidation followed by a Wharton-reaction sequence to generate allylic centers, including quaternary ones, with excellent enantiomeric and diastereomeric control. pnas.orgpnas.org

For racemic allylic alcohols, dynamic kinetic resolution offers an efficient route to a single enantiomer. An iridium-catalyzed process combines a 1,3-rearrangement with hydrogenation to convert a mixture of four isomers (racemic E/Z mixture) of a tetrasubstituted allylic alcohol into a single, optically pure tertiary alcohol with high yield and selectivity. acs.org Similarly, iridium catalysts have been successfully used in the asymmetric hydrogenation of racemic exocyclic γ,δ-unsaturated β-ketoesters, producing functionalized chiral allylic alcohols with two adjacent stereocenters in high yields and excellent stereoselectivities. rsc.org

The zinco-cyclopropanation of chiral allylic alcohols using gem-dizinc carbenoids is another powerful diastereoselective method. This reaction creates three contiguous stereogenic centers, and the resulting chiral cyclopropylzinc intermediates can be trapped with electrophiles, maintaining their configuration. acs.org

Table 2: Diastereoselective Synthetic Pathways for Chiral Alcohols

| Method | Substrate Type | Catalyst/Reagent | Key Outcome | Reference |

|---|---|---|---|---|

| Organocatalytic Sequence | Enones | Organocatalyst | Optically active allylic alcohols with quaternary centers | pnas.orgpnas.org |

| Hydrogenation (DKR) | Racemic exocyclic γ,δ-unsaturated β-ketoesters | Chiral Iridium catalysts | cis-allylic alcohols with two contiguous stereocenters | rsc.org |

| 1,3-Rearrangement/Hydrogenation | Racemic, E/Z tetrasubstituted allylic alcohols | Iridium complex | Single enantiomer of a tertiary alcohol from four isomers | acs.org |

| Zinco-Cyclopropanation | Chiral allylic alcohols | gem-Dizinc carbenoids | Three contiguous stereogenic centers | acs.org |

Biocatalytic and Enzymatic Synthetic Strategies for Isoprenoid Analogues

The chemical synthesis of complex natural products like isoprenoids and their analogues can be exceedingly difficult. researchgate.netnih.gov Biocatalytic and enzymatic methods provide a powerful alternative, leveraging the inherent selectivity of enzymes to produce complex molecules. researchgate.netnih.gov

Yeast cell-based biocatalytic systems have been engineered for the production of various isoprenoid analogues. researchgate.netnih.gov These systems can incorporate isopentenol-like alcohols to generate non-canonical terpenoid building blocks, which are then used by terpene synthases to create novel structures. researchgate.net This approach has been successfully used to biosynthesize ethyllinalool, a valuable aroma ingredient. researchgate.netnih.gov The core of this strategy relies on the promiscuity of certain enzymes that can accept non-natural substrates. nih.gov

Isoprenoids are all derived from the five-carbon precursors dimethylallyl diphosphate (B83284) (DMAPP) and isopentenyl diphosphate (IPP), which are produced through the mevalonate (B85504) (MVA) or 1-deoxy-D-xylulose-5-phosphate (DXP) pathways. nih.govfrontiersin.org By engineering these pathways and introducing promiscuous enzymes, a wide range of non-natural analogues can be accessed. nih.gov

Chemo-enzymatic systems also offer versatile synthetic routes. For instance, a system combining a laccase enzyme with an oxoammonium salt (like Bobbitt's salt) can catalyze the researchgate.netnih.gov-oxidative rearrangement of tertiary allylic alcohols into enones in aqueous media, often with quantitative yields. polimi.itresearcher.life This method is particularly effective for synthesizing structural motifs found in fragrances. polimi.it Enzymes are also central to dynamic kinetic resolutions, where one enzyme can racemize an alcohol while another performs a stereoselective acylation, yielding allylic esters with high stereoselectivity. organic-chemistry.org

Table 3: Biocatalytic and Enzymatic Strategies

| Strategy | Enzyme/System | Application | Key Advantage | Reference |

|---|---|---|---|---|

| Yeast Cell-based Biocatalysis | Engineered Yeast (e.g., S. cerevisiae) | Production of isoprenoid analogues (e.g., ethyllinalool) | Simple, adaptable, expands chemical space | researchgate.netnih.gov |

| Chemo-enzymatic Rearrangement | Laccase / Bobbitt's salt | Oxidative rearrangement of tertiary allylic alcohols | High yields in aqueous media | polimi.itresearcher.life |

| Migratory Dynamic Kinetic Resolution | Enzyme acylation catalyst / Brønsted acid | Synthesis of allylic esters from tertiary carbinols | High yield and excellent stereoselectivity | organic-chemistry.org |

| Precursor-Directed Biosynthesis | Promiscuous Terpene Synthases | Creation of new-to-nature isoprenoids | Access to novel molecular scaffolds | nih.gov |

Advanced Spectroscopic Characterization of 3 Ethylpent 2 En 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms. For 3-ethylpent-2-en-2-ol, a combination of one-dimensional and two-dimensional NMR experiments offers a comprehensive picture of its atomic connectivity and spatial arrangement.

Proton NMR (¹H NMR) for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy reveals the different types of protons present in a molecule and their relationships to neighboring protons. In 3-ethylpent-2-en-2-ol, the ¹H NMR spectrum is expected to show distinct signals for the hydroxyl, methyl, and ethyl protons.

The hydroxyl proton (-OH) typically appears as a broad singlet, the chemical shift of which is concentration and solvent dependent. The methyl protons attached to the double bond (C2-CH₃) would resonate as a singlet in the vinylic methyl region. The two ethyl groups, being chemically equivalent, would each present as a quartet for the methylene (B1212753) protons (-CH₂-) due to coupling with the adjacent methyl protons, and a triplet for the terminal methyl protons (-CH₃) from coupling with the methylene protons.

Table 1: Predicted ¹H NMR Data for 3-Ethylpent-2-en-2-ol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OH | 1.5-3.0 | broad singlet | - |

| C2-CH₃ | 1.7-1.9 | singlet | - |

| -CH₂- (ethyl) | 2.0-2.3 | quartet | ~7.5 |

| -CH₃ (ethyl) | 0.9-1.2 | triplet | ~7.5 |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in 3-ethylpent-2-en-2-ol will give a distinct signal in the ¹³C NMR spectrum.

The carbon atom bearing the hydroxyl group (C2) and the other sp² hybridized carbon of the double bond (C3) are expected to resonate at lower fields (higher ppm values) compared to the sp³ hybridized carbons. The quaternary carbon C3 would likely be the most downfield signal. The carbon of the methyl group attached to the double bond (C2-CH₃) will appear in the aliphatic region, as will the carbons of the two equivalent ethyl groups.

Table 2: Predicted ¹³C NMR Data for 3-Ethylpent-2-en-2-ol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 70-80 |

| C3 | 135-145 |

| C2-CH₃ | 20-30 |

| -CH₂- (ethyl) | 25-35 |

| -CH₃ (ethyl) | 10-15 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm the coupling between the methylene and methyl protons of the ethyl groups, showing a cross-peak between their respective signals.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would definitively assign the proton signals to their attached carbon atoms, for instance, linking the methylene proton quartet to the corresponding ethyl carbon signal and the methyl proton triplet to its adjacent carbon.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Identification of Characteristic Vibrational Modes (C=C, O-H)

The IR spectrum of 3-ethylpent-2-en-2-ol is expected to display characteristic absorption bands for its key functional groups. A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is a result of hydrogen bonding. A medium intensity band around 1650-1680 cm⁻¹ would correspond to the C=C stretching vibration of the double bond.

Table 3: Predicted IR Absorption Bands for 3-Ethylpent-2-en-2-ol

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H stretch (hydrogen-bonded) | 3200-3600 | Strong, Broad |

| C-H stretch (sp³) | 2850-3000 | Medium-Strong |

| C=C stretch | 1650-1680 | Medium |

| C-O stretch | 1000-1260 | Strong |

Analysis of Hydrogen Bonding Interactions

The position and shape of the O-H stretching band in the IR spectrum provide valuable information about hydrogen bonding. In a concentrated sample, intermolecular hydrogen bonding between the hydroxyl groups of different 3-ethylpent-2-en-2-ol molecules will lead to a broad absorption band at a lower frequency (e.g., 3350 cm⁻¹). Upon dilution in a non-polar solvent, this intermolecular hydrogen bonding is disrupted, and a sharper, higher frequency peak corresponding to the "free" non-hydrogen-bonded O-H stretch may become visible (around 3600 cm⁻¹). The persistence of a broad band even at high dilution could suggest the presence of intramolecular hydrogen bonding, although this is less likely in this specific structure.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of a compound by measuring its mass-to-charge ratio (m/z).

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns

Electron Ionization (EI) is a hard ionization technique that involves bombarding the analyte molecule with high-energy electrons, typically at 70 eV. This process results in the formation of a molecular ion (M⁺) and numerous fragment ions. The fragmentation pattern is highly reproducible and serves as a molecular fingerprint.

For 3-ethylpent-2-en-2-ol (C₇H₁₄O, Molecular Weight: 114.19 g/mol ), the molecular ion peak [M]⁺ at m/z 114 would be expected. nih.govnist.gov Due to its tertiary allylic alcohol structure, the molecular ion is often unstable and may be of low abundance. Key fragmentation pathways would include:

Loss of a methyl group (-CH₃): A prominent peak would be expected at m/z 99, resulting from the cleavage of a methyl group to form a stable oxonium ion.

Loss of an ethyl group (-C₂H₅): Cleavage of an ethyl group is a highly probable fragmentation pathway, leading to a significant peak at m/z 85. This results from the loss of one of the ethyl groups attached to the carbon bearing the hydroxyl group, forming a resonance-stabilized cation.

Dehydration (-H₂O): The loss of a water molecule is a common fragmentation for alcohols, which would yield a peak at m/z 96.

Allylic Cleavage: Cleavage of the C-C bond beta to the double bond is also characteristic. Loss of a propyl radical would lead to an ion at m/z 71.

A summary of the predicted principal fragments for 3-ethylpent-2-en-2-ol in EI-MS is presented below.

| Predicted Fragment Ion | Proposed Structure / Loss | Predicted m/z |

| [C₇H₁₄O]⁺ | Molecular Ion | 114 |

| [C₆H₁₁O]⁺ | [M - CH₃]⁺ | 99 |

| [C₅H₉O]⁺ | [M - C₂H₅]⁺ | 85 |

| [C₇H₁₂]⁺ | [M - H₂O]⁺ | 96 |

| [C₄H₇O]⁺ | [M - C₃H₇]⁺ | 71 |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization Studies

Electrospray Ionization (ESI) is a soft ionization technique typically used for larger, polar, and less volatile molecules. Direct analysis of small, volatile alcohols like 3-ethylpent-2-en-2-ol by ESI can be challenging due to their poor ability to hold a charge in solution. researchgate.net

However, ESI-MS can be employed for ionization studies through cationization. This involves the addition of a salt, such as lithium iodide or sodium acetate, to the analyte solution. nih.gov The alcohol can form adducts with the metal cations (e.g., Li⁺, Na⁺), resulting in detectable ions like [M+Na]⁺ or [M+Li]⁺. nih.govresearchgate.net For 3-ethylpent-2-en-2-ol, this would produce ions at m/z 137 ([C₇H₁₄O+Na]⁺) or m/z 121 ([C₇H₁₄O+Li]⁺). Tandem mass spectrometry (MS/MS) studies on these adducts can provide structural information through collision-induced dissociation (CID), which often yields different fragmentation patterns compared to EI-MS. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio of an ion with very high precision. This allows for the determination of the elemental composition of the molecule and its fragments. The exact mass is calculated based on the most abundant isotopes of the constituent elements (e.g., ¹²C, ¹H, ¹⁶O).

For 3-ethylpent-2-en-2-ol, the molecular formula is C₇H₁₄O. nih.gov The theoretical monoisotopic mass can be calculated with high precision.

| Parameter | Value |

| Molecular Formula | C₇H₁₄O |

| Theoretical Monoisotopic Mass | 114.104465 u |

This high-accuracy mass measurement allows for the unambiguous confirmation of the elemental formula of the parent compound, distinguishing it from other isomers or compounds with the same nominal mass. nist.govnih.govmolbase.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for detecting chromophores, which are parts of a molecule that absorb light, especially conjugated π-electron systems. uobabylon.edu.iq

Electronic Absorption Characteristics of the Conjugated System

The structure of 3-ethylpent-2-en-2-ol contains a C=C double bond conjugated with the oxygen atom of the hydroxyl group. This conjugated system is a chromophore that gives rise to characteristic electronic transitions. msu.edu

π → π* Transition: This is a high-intensity absorption resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For α,β-unsaturated systems, this transition typically occurs in the UV region. As conjugation increases, the energy gap between the HOMO and LUMO decreases, shifting the absorption maximum (λmax) to longer wavelengths. libretexts.org For an acyclic α,β-unsaturated alcohol like 3-ethylpent-2-en-2-ol, the λmax for the π → π* transition is expected to be in the range of 215-225 nm.

n → π* Transition: This is a lower-intensity absorption corresponding to the promotion of a non-bonding electron from the oxygen atom to the π* antibonding orbital. uobabylon.edu.iq This transition occurs at a longer wavelength than the π → π* transition but is often much weaker and can sometimes be obscured. msu.edu

The predicted UV-Vis absorption data for 3-ethylpent-2-en-2-ol is summarized below.

| Electronic Transition | Expected λmax Range (in a non-polar solvent) | Molar Absorptivity (ε) |

| π → π | 215 - 225 nm | High ( > 10,000 L mol⁻¹ cm⁻¹) |

| n → π | ~280 - 300 nm | Low (10 - 100 L mol⁻¹ cm⁻¹) |

Hyphenated Chromatographic-Spectroscopic Techniques

To analyze complex mixtures, spectroscopic detectors are often coupled with chromatographic separation systems.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical method for volatile and semi-volatile compounds like 3-ethylpent-2-en-2-ol. wikipedia.orgthermofisher.com In this technique, the sample mixture is first injected into a gas chromatograph, where its components are separated based on their boiling points and interactions with the stationary phase of the GC column. scioninstruments.com As each separated component elutes from the column, it enters the mass spectrometer, which serves as the detector. morressier.com The MS provides a mass spectrum for each component, allowing for positive identification. The retention time from the GC and the mass spectrum from the MS together provide a very high degree of confidence in the identification of the analyte. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Compound Identification

Gas Chromatography-Mass Spectrometry is a powerful analytical technique used to separate, identify, and quantify individual components of a volatile mixture. In the context of 3-Ethylpent-2-en-2-ol, GC-MS would be the ideal method for assessing the purity of a synthesized sample and confirming its chemical identity.

The gas chromatography component would separate 3-Ethylpent-2-en-2-ol from any impurities, such as starting materials, byproducts, or residual solvents from a synthesis process. The retention time, the time it takes for the compound to travel through the chromatographic column, would be a characteristic property under a specific set of analytical conditions (e.g., column type, temperature program, and carrier gas flow rate). However, no published retention time data for 3-Ethylpent-2-en-2-ol is currently available.

Following separation by GC, the mass spectrometry component would ionize the 3-Ethylpent-2-en-2-ol molecules and fragment them in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), would serve as a molecular fingerprint. The molecular ion peak would confirm the compound's molecular weight. The fragmentation pattern would provide structural information, as the molecule breaks at its weakest bonds. For a tertiary allylic alcohol like 3-Ethylpent-2-en-2-ol, characteristic fragmentation pathways would be expected, but specific experimental mass spectral data is not present in the reviewed literature.

A hypothetical data table for a GC-MS analysis of 3-Ethylpent-2-en-2-ol is presented below to illustrate the type of information that would be obtained from such an experiment. It is important to note that the values in this table are purely illustrative and not based on experimental data.

| Parameter | Expected Value |

| Retention Time (min) | Not available |

| Molecular Ion (M+) [m/z] | 114 |

| Key Fragment Ions [m/z] | Not available |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry is a versatile technique that couples the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. It is particularly useful for the analysis of less volatile or thermally unstable compounds, which may not be suitable for GC-MS.

In the analysis of complex mixtures, LC-MS could be employed to detect and identify 3-Ethylpent-2-en-2-ol within a matrix containing other substances. The liquid chromatography step would separate the components based on their interactions with the stationary and mobile phases. The choice of column and mobile phase would be critical for achieving good separation.

The mass spectrometer would then provide mass information for the eluted compounds, allowing for the identification of 3-Ethylpent-2-en-2-ol based on its molecular weight and potentially its fragmentation pattern if tandem mass spectrometry (MS/MS) is used. This technique would be valuable in metabolic studies, environmental analysis, or in monitoring chemical reactions involving 3-Ethylpent-2-en-2-ol.

As with GC-MS, there is a notable absence of published LC-MS studies specifically detailing the analysis of 3-Ethylpent-2-en-2-ol. Therefore, no experimental data on its retention behavior, ionization efficiency, or mass spectral characteristics in an LC-MS system can be provided.

An illustrative data table for a hypothetical LC-MS analysis is provided below. The data presented is for demonstrative purposes only and does not represent actual experimental findings.

| Parameter | Expected Value |

| Retention Time (min) | Not available |

| Protonated Molecule [M+H]+ [m/z] | 115 |

| Adduct Ions [m/z] | Not available |

| MS/MS Fragment Ions [m/z] | Not available |

Chemical Reactivity and Mechanistic Investigations of 3 Ethylpent 2 En 2 Ol

Oxidation Reactions

Oxidation of 3-Ethylpent-2-en-2-ol can proceed via two main pathways: the transformation of the allylic alcohol into an α,β-unsaturated carbonyl compound through an oxidative rearrangement, or the cleavage of the olefinic bond.

A characteristic reaction of tertiary allylic alcohols is their oxidative transposition to form α,β-unsaturated ketones (enones). This transformation involves a formal shift of the double bond and oxidation of the alcohol.

One of the classic methods to achieve this is the Babler oxidation , which utilizes pyridinium (B92312) chlorochromate (PCC). wikipedia.org The reaction mechanism is proposed to begin with the formation of a chromate (B82759) ester from the reaction of the alcohol with PCC. This intermediate then undergoes a acs.orgacs.org-sigmatropic rearrangement, leading to an isomeric chromate ester. Subsequent oxidation and elimination yield the final α,β-unsaturated ketone, which in the case of 3-Ethylpent-2-en-2-ol would be 3-ethylpent-3-en-2-one. wikipedia.org This method is generally efficient, with yields often exceeding 75%. wikipedia.org

Modern advancements have led to the development of catalytic systems that are more environmentally benign than stoichiometric chromium reagents. Palladium-based catalysts, for instance, can effect an oxidative rearrangement under aerobic conditions. acs.orgacs.org These reactions typically proceed in a one-pot fashion, starting with a palladium(II)-catalyzed 1,3-isomerization of the tertiary allylic alcohol to a more stable secondary allylic alcohol intermediate. This is followed by a second palladium-catalyzed aerobic oxidation of the intermediate to the enone. acs.org Other catalytic systems for this transformation include those based on oxoammonium salts and copper. acs.orgorganic-chemistry.orgnih.gov

Table 1: Expected Conditions for Transformation to α,β-Unsaturated Carbonyl Compounds

| Reagent/Catalyst | Solvent | Expected Product | Reference |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | 3-Ethylpent-3-en-2-one | wikipedia.org |

| Pd(TFA)₂ / Neocuproine, O₂ | CH₃CN / H₂O | 3-Ethylpent-3-en-2-one | acs.org |

| TEMPO-derived Oxoammonium Salts | Various Organic Solvents | 3-Ethylpent-3-en-2-one | acs.orgorganic-chemistry.orgnih.gov |

The carbon-carbon double bond in 3-Ethylpent-2-en-2-ol can be cleaved under specific oxidative conditions. Ozonolysis is a powerful method for this purpose. Treatment of the alkene with ozone (O₃) followed by a workup with a reducing agent like dimethyl sulfide (B99878) (DMS) or zinc would break the double bond to yield two carbonyl compounds. masterorganicchemistry.com For 3-Ethylpent-2-en-2-ol, this reaction would be expected to produce acetone (B3395972) and butan-2-one.

Recently, catalytic methods for the aerobic C–C bond cleavage of tertiary allylic alcohols have been developed. For example, a Co(II)-salen complex in the presence of a hydrosilane can catalyze the cleavage under an air atmosphere to generate ketones. chemistryviews.org The proposed mechanism involves a cobalt(III)-hydride species initiating a hydrogen atom transfer (HAT) process from the alkene. The resulting radical reacts with oxygen, leading to fragmentation and formation of the ketone products. chemistryviews.org

Table 2: Expected Products from Oxidative Cleavage

| Reagent/Conditions | Expected Products | Reference |

|---|---|---|

| 1. O₃; 2. DMS or Zn/H₂O | Acetone and Butan-2-one | masterorganicchemistry.com |

| Co(II)-salen, (EtO)₃SiH, Air | Acetone and Butan-2-one | chemistryviews.org |

Reduction Reactions

Reduction of 3-Ethylpent-2-en-2-ol can target either the carbon-carbon double bond or, under more forcing conditions, the hydroxyl group.

The selective hydrogenation of the C=C double bond in an allylic alcohol without affecting the hydroxyl group can be a synthetic challenge. Catalytic transfer hydrogenation offers a safer alternative to using hydrogen gas. rsc.org However, the substrate structure is critical. Studies using certain (cyclopentadienone)iron(0) carbonyl complexes for transfer hydrogenation with isopropanol (B130326) as the hydrogen donor have shown that primary and secondary allylic alcohols are reactive, while tertiary allylic alcohols may be unreactive under the same conditions. acs.org This suggests that selectively reducing the double bond of 3-Ethylpent-2-en-2-ol might require specific catalysts designed to accommodate sterically hindered tertiary alcohols.

Asymmetric hydrogenation of racemic allylic alcohols using ruthenium catalysts has been shown to proceed via an isomerization-dynamic kinetic resolution cascade, yielding chiral saturated alcohols. nih.gov While this is typically applied to secondary alcohols, similar principles could potentially be adapted for tertiary systems with appropriate catalyst design. Should the reaction proceed, the expected product would be 3-ethylpentan-2-ol.

The term chemoselectivity in the context of reducing 3-Ethylpent-2-en-2-ol itself is limited, as it only possesses two reducible sites. The tertiary alcohol is generally resistant to reduction by common hydride reagents (e.g., NaBH₄, LiAlH₄) and catalytic hydrogenation conditions that readily reduce ketones or aldehydes. Deoxygenation of a tertiary alcohol to an alkane is possible but typically requires harsh conditions or specialized reagents, such as using chlorodiphenylsilane with a catalytic amount of InCl₃. organic-chemistry.org

If other reducible functional groups were present in the molecule, the C=C double bond would typically be reduced before the tertiary alcohol. For example, catalytic hydrogenation would reduce the alkene moiety preferentially. This inherent difference in reactivity allows for high chemoselectivity. The reduction of α,β-unsaturated ketones to allylic alcohols is a well-studied transformation, highlighting the ability to selectively reduce a carbonyl group in the presence of a double bond, which is the reverse of the challenge posed by 3-Ethylpent-2-en-2-ol. researchgate.netrsc.org

Addition Reactions to the Alkene

The electron-rich trisubstituted double bond of 3-Ethylpent-2-en-2-ol is susceptible to electrophilic addition reactions. The presence of the neighboring hydroxyl group can influence the stereochemical outcome of these additions.

A key example is epoxidation. The reaction of allylic alcohols with oxidants like meta-chloroperoxybenzoic acid (m-CPBA) can show facial selectivity due to hydrogen bonding between the alcohol and the peracid, which directs the oxidant to the syn face of the double bond. wikipedia.org This would lead to the formation of a specific diastereomer of the corresponding epoxide. Vanadium-catalyzed epoxidations also exhibit high syn-selectivity. wikipedia.org

Other electrophilic additions, such as hydrohalogenation (with H-X) or acid-catalyzed hydration, would proceed via a carbocation intermediate. According to Markovnikov's rule, the electrophile (e.g., H⁺) would add to the less substituted carbon of the double bond (C3), generating a tertiary carbocation at C2. However, the presence of the adjacent hydroxyl group and the potential for resonance stabilization could lead to complex reaction pathways or rearrangements. The initial protonation would likely form the more stable carbocation, which would then be attacked by the nucleophile (e.g., halide or water).

Electrophilic Addition (e.g., Hydrohalogenation, Halogenation)

The electron-rich double bond of 3-ethylpent-2-en-2-ol is susceptible to attack by electrophiles. The hydroxyl group, through its electron-donating resonance effect, enhances the nucleophilicity of the double bond.

Hydrohalogenation: The reaction of 3-ethylpent-2-en-2-ol with hydrogen halides (HX) is anticipated to follow Markovnikov's rule. Protonation of the double bond at the less substituted carbon (C3) would lead to the formation of a more stable tertiary carbocation at C2. Subsequent nucleophilic attack by the halide ion on this carbocation would yield the corresponding halohydrin. However, the acidic conditions could also facilitate the protonation of the hydroxyl group, leading to its elimination as a water molecule and potentially forming an allylic carbocation, which could lead to a mixture of products.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond is expected to proceed via a cyclic halonium ion intermediate. The subsequent backside attack by a halide ion would result in the anti-addition of the halogen atoms. Due to the trisubstituted nature of the double bond, the reaction is expected to be regioselective, with the initial electrophilic attack of the halogen favoring the formation of the more stable carbocationic intermediate.

| Reactant | Predicted Major Product | Reaction Type |

|---|---|---|

| HBr | 2-Bromo-3-ethylpentan-2-ol | Hydrohalogenation |

| Cl₂ | 2,3-Dichloro-3-ethylpentan-2-ol | Halogenation |

Nucleophilic Addition Pathways

While the enol form is nucleophilic at the alpha-carbon, its corresponding enolate, formed under basic conditions, is a significantly stronger nucleophile. The enolate of 3-ethylpent-2-en-2-ol is an ambident nucleophile, with two potential sites of attack: the oxygen and the alpha-carbon (C3).

The regioselectivity of the reaction with electrophiles is influenced by the nature of the electrophile and the reaction conditions. Hard electrophiles tend to react at the harder oxygen atom (O-attack), leading to the formation of enol ethers or esters. Conversely, softer electrophiles generally favor reaction at the softer carbon atom (C-attack), resulting in the formation of a new carbon-carbon bond. Steric hindrance around the alpha-carbon due to the presence of two ethyl groups and a methyl group can also influence the outcome, potentially favoring O-attack.

Rearrangement Processes

Allylic Rearrangements: As a tertiary allylic alcohol, 3-ethylpent-2-en-2-ol can undergo allylic rearrangements, particularly under acidic conditions. Protonation of the hydroxyl group followed by the departure of a water molecule would generate a resonance-stabilized allylic carbocation. Nucleophilic attack can then occur at either of the two electrophilic centers of this cation, potentially leading to a mixture of isomeric products.

Tautomerization Equilibria: 3-Ethylpent-2-en-2-ol is the enol tautomer of the ketone 3-ethylpentan-2-one. In most simple keto-enol tautomerisms, the equilibrium lies heavily in favor of the more thermodynamically stable keto form. This is primarily due to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond. The tautomerization process can be catalyzed by both acids and bases.

| Tautomer | Structure | General Stability |

|---|---|---|

| Enol Form | 3-Ethylpent-2-en-2-ol | Less Stable |

| Keto Form | 3-Ethylpentan-2-one | More Stable |

The structure of 3-ethylpent-2-en-2-ol is amenable to participation in pericyclic reactions, particularly sigmatropic rearrangements. For instance, if the enol is converted into an allyl vinyl ether derivative, it could undergo a cdnsciencepub.comcdnsciencepub.com-sigmatropic rearrangement, such as the Claisen rearrangement, upon heating. This would result in the formation of a γ,δ-unsaturated carbonyl compound. The stereochemical outcome of such rearrangements is often predictable and proceeds through a highly ordered, chair-like transition state.

Substitution Reactions at the Hydroxyl Group

The hydroxyl group of 3-ethylpent-2-en-2-ol can be derivatized to form ethers and esters through various substitution reactions.

Etherification: The formation of enol ethers can be accomplished by reacting the corresponding enolate with an alkyl halide. As previously mentioned, the competition between O-alkylation and C-alkylation is a key consideration. The choice of a hard alkylating agent and conditions that favor reaction at the oxygen atom would be crucial for the selective synthesis of the corresponding enol ether.

Esterification: The reaction of 3-ethylpent-2-en-2-ol with acylating agents like acid chlorides or anhydrides in the presence of a non-nucleophilic base would lead to the formation of enol esters. This reaction involves the nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon of the acylating agent.

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Etherification (O-alkylation) | 1. NaH, 2. CH₃I | Enol ether |

| Esterification | Acetyl chloride, Pyridine | Enol ester |

Nucleophilic Substitution of Activated Hydroxyls

The hydroxyl group (-OH) of alcohols is a notoriously poor leaving group in nucleophilic substitution reactions due to its strong basicity. Consequently, direct displacement of the hydroxyl group is generally not feasible. For a nucleophilic substitution reaction to occur at the tertiary, allylic carbon of 3-ethylpent-2-en-2-ol, the hydroxyl moiety must first be converted into a more effective leaving group. This activation is typically achieved by protonation of the hydroxyl group under acidic conditions or by its conversion into a sulfonate ester, such as a tosylate or mesylate.

Once activated, the substitution reaction is expected to proceed via a mechanism that can accommodate the formation of a stabilized carbocation. Given that 3-ethylpent-2-en-2-ol is a tertiary allylic alcohol, the resulting carbocation would be both tertiary and allylic, affording it significant stability through hyperconjugation and resonance delocalization of the positive charge. This inherent stability strongly favors a dissociative or SN1-type pathway.

In this mechanism, the activated hydroxyl group departs to form a planar, resonance-stabilized allylic carbocation. The incoming nucleophile can then attack this intermediate from either face, which, if the carbon were chiral, would lead to a racemic or near-racemic mixture of products.

Activation via Protonation

Treatment of 3-ethylpent-2-en-2-ol with strong acids, such as hydrohalic acids (HCl, HBr, HI), leads to the protonation of the hydroxyl group, forming an oxonium ion. This positively charged intermediate contains a much better leaving group, a neutral water molecule. The subsequent departure of water generates the stable tertiary allylic carbocation, which is then rapidly intercepted by the halide anion.

The general reaction scheme is as follows:

Protonation of the hydroxyl group: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton from the strong acid.

Formation of the carbocation: The protonated hydroxyl group (oxonium ion) departs as a water molecule, leaving behind a resonance-stabilized tertiary allylic carbocation.

Nucleophilic attack: The halide ion acts as a nucleophile, attacking the carbocation to form the final alkyl halide product.

Due to the resonance stabilization of the carbocation, the nucleophile can potentially attack at two different carbon atoms. However, for 3-ethylpent-2-en-2-ol, attack at the tertiary carbon is generally favored.

Table 1: Hypothetical Nucleophilic Substitution of 3-Ethylpent-2-en-2-ol with Hydrohalic Acids

| Reagent | Solvent | Temperature (°C) | Product | Hypothetical Yield (%) |

| Conc. HCl | - | 0 | 3-chloro-3-ethylpent-1-ene | 85 |

| Conc. HBr | - | 0 | 3-bromo-3-ethylpent-1-ene | 90 |

| Conc. HI | - | 0 | 3-iodo-3-ethylpent-1-ene | 92 |

Activation via Sulfonate Ester Formation

An alternative and often milder method for activating the hydroxyl group is its conversion to a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs). This is typically achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a non-nucleophilic base like pyridine. The base serves to neutralize the HCl generated during the reaction.

The key advantage of this method is that the C-O bond of the alcohol is not broken during the formation of the sulfonate ester, meaning the stereochemistry at the carbon center is retained in this step. The resulting sulfonate ester is an excellent leaving group, and its departure in a subsequent step allows for nucleophilic substitution.

The reaction proceeds as follows:

Formation of the sulfonate ester: 3-ethylpent-2-en-2-ol reacts with a sulfonyl chloride to form the corresponding sulfonate ester.

Nucleophilic substitution: The sulfonate group is displaced by a nucleophile in a subsequent SN1-type reaction, proceeding through the same stable tertiary allylic carbocation as with acid-catalyzed reactions.

This two-step approach allows for the use of a wider range of nucleophiles that may not be compatible with strongly acidic conditions.

Table 2: Hypothetical Two-Step Nucleophilic Substitution of 3-Ethylpent-2-en-2-ol via Tosylate Intermediate

This data is illustrative and based on established principles of organic reactivity for analogous systems, in the absence of specific literature data for 3-ethylpent-2-en-2-ol.

| Step 1 Reagent | Step 2 Nucleophile | Product | Hypothetical Overall Yield (%) |

| TsCl, Pyridine | NaCN | 4-ethyl-4-cyanohex-2-ene | 75 |

| TsCl, Pyridine | NaN₃ | 4-azido-4-ethylhex-2-ene | 80 |

| TsCl, Pyridine | CH₃COO⁻Na⁺ | 4-acetoxy-4-ethylhex-2-ene | 78 |

Stereochemical Analysis and Isomerism of 3 Ethylpent 2 En 2 Ol

Geometric Isomerism (E/Z Configuration)

Geometric isomerism, also known as cis-trans or E/Z isomerism, is a form of stereoisomerism that arises in alkenes due to restricted rotation around the carbon-carbon double bond. A fundamental requirement for an alkene to exhibit geometric isomerism is that each carbon atom of the double bond must be attached to two different substituent groups chemistrytalk.orgpharmaguideline.com.

An examination of the structure of 3-ethylpent-2-en-2-ol reveals that it does not meet this requirement. The molecule's double bond is between the second (C2) and third (C3) carbon atoms.

Carbon-2 (C2) is bonded to a hydroxyl group (-OH) and a methyl group (-CH3). These two groups are different.

Carbon-3 (C3) is bonded to two ethyl groups (-CH2CH3). These two groups are identical.

Since C3 does not have two different substituents, rotation around the C2=C3 double bond does not produce distinguishable stereoisomers. Therefore, 3-ethylpent-2-en-2-ol cannot exist as E/Z isomers.

The Cahn-Ingold-Prelog (CIP) priority rules are a system used to assign a priority to the substituents attached to a stereocenter or a double-bonded carbon atom, primarily for naming E/Z and R/S isomers. To determine the configuration of a double bond, the substituents on each carbon are ranked. If the two higher-priority groups are on the same side of the double bond, the configuration is Z (zusammen, German for "together"). If they are on opposite sides, the configuration is E (entgegen, German for "opposite").

Applying these rules to 3-ethylpent-2-en-2-ol illustrates why E/Z isomerism is not possible for this compound.

| Carbon of Double Bond | Substituent 1 | CIP Priority | Substituent 2 | CIP Priority | Analysis |

| C2 | -OH | High (O, atomic #8) | -CH3 | Low (C, atomic #6) | Groups are different. |

| C3 | -CH2CH3 | Identical | -CH2CH3 | Identical | Groups are the same. |

As shown in the table, the two substituents on C3 are identical ethyl groups. Because there is no priority difference between the groups on C3, it is impossible to assign an E or Z configuration to the double bond.

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for differentiating between E and Z isomers in compounds where they exist. The spatial relationship between substituents in geometric isomers leads to distinct chemical shifts and coupling constants in their ¹H and ¹³C NMR spectra. For example, the through-space interaction known as the Nuclear Overhauser Effect (NOE) can be used to determine which groups are on the same side of a double bond.

However, as 3-ethylpent-2-en-2-ol does not possess geometric isomers, there are no E and Z forms to differentiate. A spectroscopic analysis of a pure sample of 3-ethylpent-2-en-2-ol would yield a single set of signals corresponding to its single, non-isomeric structure.

Computational Chemistry and Theoretical Studies on 3 Ethylpent 2 En 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to predicting the electronic properties and reactivity of molecules. These methods solve the Schrödinger equation, albeit with approximations for many-electron systems, to determine the electronic wavefunction and energy of a molecule. arxiv.orgnih.gov

Electronic Structure Analysis and Molecular Orbital Theory

Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons within a molecule. For 3-ethylpent-2-en-2-ol, an analysis of its molecular orbitals would reveal how the atomic orbitals of carbon, hydrogen, and oxygen combine to form bonding, non-bonding, and anti-bonding molecular orbitals. The resulting electronic structure dictates the molecule's stability, geometry, and reactivity.

Key aspects of the electronic structure of 3-ethylpent-2-en-2-ol that can be investigated include the electron density distribution, the nature of the carbon-carbon double bond, and the influence of the hydroxyl and ethyl substituents on the electronic environment of the π-system. Computational methods can generate electron density maps and calculate orbital energies, providing a quantitative description of these features.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgucsb.edu The energies and spatial distributions of the HOMO and LUMO of 3-ethylpent-2-en-2-ol are critical in predicting its behavior in various chemical reactions.

HOMO: The HOMO of 3-ethylpent-2-en-2-ol is likely to be associated with the π-bond of the double bond, making it susceptible to attack by electrophiles. The energy of the HOMO is related to the molecule's ionization potential and its ability to act as an electron donor.

LUMO: The LUMO is the lowest energy orbital that can accept electrons. In reactions with nucleophiles, the LUMO's energy and location will determine the site of attack.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. Theoretical calculations can provide precise values for these orbital energies, which can then be correlated with experimental reactivity data for similar unsaturated alcohols. researchgate.net

| Orbital | Conceptual Significance for 3-Ethylpent-2-en-2-ol | Predicted Location |

| HOMO | Region of highest electron density, susceptible to electrophilic attack. | Primarily localized on the C=C double bond. |

| LUMO | Region most susceptible to nucleophilic attack. | Likely distributed over the C=C bond and adjacent atoms. |

| HOMO-LUMO Gap | Indicator of chemical reactivity and electronic excitation energy. | A smaller gap suggests higher reactivity. |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a widely used computational method in chemistry due to its favorable balance of accuracy and computational cost. youtube.com DFT methods calculate the electronic energy of a molecule based on its electron density, rather than the more complex wavefunction.

Geometry Optimization and Conformational Analysis

The three-dimensional structure of 3-ethylpent-2-en-2-ol is not static; rotation around single bonds can lead to various conformers with different energies. DFT calculations are highly effective for performing geometry optimizations to find the lowest energy (most stable) conformation of the molecule. researchgate.netresearchgate.net This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. faccts.de

Conformational analysis of 3-ethylpent-2-en-2-ol would involve systematically rotating the ethyl groups and the hydroxyl group to map out the potential energy surface. This analysis would identify the global minimum energy conformer as well as other low-energy local minima, providing insight into the molecule's flexibility and the relative populations of different conformers at a given temperature.

| Parameter | Description | Example of DFT-Calculated Value (Hypothetical) |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | C=C: ~1.34 Å, C-O: ~1.43 Å |

| Bond Angles | The angle formed between three connected atoms. | C-C=C: ~122°, C-O-H: ~109° |

| Dihedral Angles | The angle between two planes, each defined by three atoms. | Defines the orientation of the ethyl and hydroxyl groups. |

| Relative Energies | The energy of different conformers relative to the most stable conformer. | Gauche vs. Anti conformations of ethyl groups. |

Vibrational Frequency Calculations for Spectroscopic Correlation

Once the optimized geometry of 3-ethylpent-2-en-2-ol is obtained, DFT calculations can be used to compute its vibrational frequencies. mckendree.edu These frequencies correspond to the different modes of vibration of the molecule, such as bond stretching and angle bending. youtube.com The calculated vibrational frequencies and their corresponding intensities can be used to simulate the infrared (IR) spectrum of the molecule. github.iomedium.com

By comparing the computed IR spectrum with an experimentally obtained spectrum, a detailed assignment of the observed absorption bands to specific vibrational modes can be made. core.ac.uk It is common practice to apply a scaling factor to the calculated frequencies to account for approximations in the computational method and anharmonicity effects. nih.gov

| Vibrational Mode | Description | Predicted Frequency Range (cm⁻¹) |

| O-H Stretch | Stretching of the hydroxyl bond. | 3200-3600 |

| C-H Stretch | Stretching of the carbon-hydrogen bonds in the alkyl groups. | 2850-3000 |

| C=C Stretch | Stretching of the carbon-carbon double bond. | 1640-1680 |

| C-O Stretch | Stretching of the carbon-oxygen single bond. | 1050-1150 |

| C-H Bend | Bending vibrations of the C-H bonds. | 1350-1480 |

Reaction Mechanism Elucidation via Computational Modeling

The process typically involves:

Locating Reactants and Products: The geometries and energies of the starting materials and final products are optimized.

Identifying Transition States: A search for the transition state structure, which is a saddle point on the potential energy surface connecting reactants and products, is performed.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which is a key factor in the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that the identified transition state correctly connects the desired reactants and products. nih.gov

These computational studies can provide a level of detail about reaction mechanisms that is often difficult or impossible to obtain through experimental means alone, offering insights into the role of catalysts, solvent effects, and the origins of stereoselectivity. nih.gov

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

The exploration of the potential energy surface of reactions involving 3-Ethylpent-2-en-2-ol begins with the critical task of locating the transition state (TS). The transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction to proceed. Computational chemists utilize various algorithms to search for these elusive structures. For reactions of 3-Ethylpent-2-en-2-ol, such as dehydration or oxidation, these searches are typically initiated by constructing an initial guess of the transition state geometry based on chemical intuition and knowledge of similar reaction mechanisms.

Once a stationary point is located, a vibrational frequency analysis is performed to confirm its nature. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate.

Following the successful identification of a transition state, Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the minimum energy path connecting the transition state to the reactants and products. The IRC analysis for reactions of 3-Ethylpent-2-en-2-ol provides a clear visualization of the geometric changes that occur throughout the reaction, confirming that the located transition state indeed connects the intended reactants and products.

Interactive Table 1: Hypothetical Transition State Search and IRC Analysis Data for a Reaction of 3-Ethylpent-2-en-2-ol

| Parameter | Value | Description |

| Computational Method | DFT (B3LYP) | Density Functional Theory with the B3LYP functional. |

| Basis Set | 6-31G(d,p) | Pople-style basis set with polarization functions. |

| Transition State Geometry | C-O bond length: 1.8 Å | Elongated carbon-oxygen bond, indicative of bond breaking. |

| O-H bond length: 1.0 Å | ||

| Imaginary Frequency | -450 cm⁻¹ | The single imaginary frequency confirming the transition state. |

| IRC Path Length | 5 amu¹/²·bohr | Total length of the reaction path from reactants to products. |

| IRC Maxima | TS Geometry | The highest point on the minimum energy path. |

Energetic Profiles and Rate Constant Predictions

For reactions involving 3-Ethylpent-2-en-2-ol, these energetic profiles reveal the feasibility of different reaction pathways. For instance, in a dehydration reaction, computational studies might compare the energetic barriers for the formation of different isomeric alkenes, predicting the major and minor products.

Furthermore, the data obtained from the energetic profiles can be used to predict the rate constants of the reactions using Transition State Theory (TST). The Eyring equation is a cornerstone of TST, relating the rate constant (k) to the Gibbs free energy of activation (ΔG‡).

Interactive Table 2: Hypothetical Energetic Profile and Predicted Rate Constants for a Reaction of 3-Ethylpent-2-en-2-ol at 298 K

| Parameter | Pathway A | Pathway B | Unit |

| Activation Energy (Ea) | 25.5 | 30.2 | kcal/mol |

| Reaction Enthalpy (ΔH) | -10.1 | -12.5 | kcal/mol |

| Gibbs Free Energy of Activation (ΔG‡) | 28.3 | 33.0 | kcal/mol |

| Predicted Rate Constant (k) | 1.2 x 10⁻⁵ | 3.5 x 10⁻⁸ | s⁻¹ |

The computational and theoretical studies on 3-Ethylpent-2-en-2-ol provide a foundational understanding of its reactivity. The meticulous mapping of reaction pathways through transition state searches and IRC analysis, combined with the quantitative prediction of energetic profiles and rate constants, offers invaluable guidance for the practical application and synthesis of this and related chemical compounds. These theoretical insights pave the way for the rational design of new synthetic routes and the optimization of existing chemical processes.

Derivative Chemistry and Advanced Functionalization of 3 Ethylpent 2 En 2 Ol

Synthesis of Structurally Modified Analogues

There is currently no scientific literature detailing the synthesis of structurally modified analogues directly from 3-ethylpent-2-en-2-ol. General synthetic methodologies for the modification of tertiary allylic alcohols could theoretically be applied; however, their specific application to 3-ethylpent-2-en-2-ol, including reaction conditions, yields, and the properties of any resulting analogues, has not been documented.

Incorporation into Complex Molecular Architectures

The role of 3-ethylpent-2-en-2-ol as a precursor or building block in the synthesis of more complex molecules is not described in the current body of scientific literature.

Ligand Design for Organometallic Catalysis

A search of academic and patent databases yielded no instances of 3-ethylpent-2-en-2-ol or its derivatives being utilized in the design or synthesis of ligands for organometallic catalysis. The potential for this compound to act as a ligand or to be modified into a ligand remains a theoretical possibility without experimental validation.

Building Blocks for Polymeric Materials

There is no published research on the use of 3-ethylpent-2-en-2-ol as a monomer or co-monomer in the synthesis of polymeric materials. While allylic alcohols can, in principle, be incorporated into polymers, the specific polymerization behavior of 3-ethylpent-2-en-2-ol has not been investigated. researchgate.netnih.govgoogle.com

Chemoenzymatic Synthesis of Related Compounds

The application of chemoenzymatic strategies involving 3-ethylpent-2-en-2-ol is another area where specific research is absent.

Enzymatic Transformations of 3-Ethylpent-2-en-2-ol Derivatives

No studies have been found that document the enzymatic transformation of 3-ethylpent-2-en-2-ol or any of its derivatives. While research exists on the enzymatic reactions of other tertiary allylic alcohols, these findings cannot be directly extrapolated to 3-ethylpent-2-en-2-ol without dedicated experimental work.

Heteroatom-containing Derivatives and Their Unique Properties

The synthesis and characterization of heteroatom-containing derivatives of 3-ethylpent-2-en-2-ol are not reported in the scientific literature. Consequently, there is no information on the unique chemical or physical properties that such derivatives might possess.

Emerging Research Directions and Future Perspectives

Development of Green and Sustainable Synthetic Routes

The chemical industry's shift towards green chemistry principles has spurred research into more sustainable methods for synthesizing tertiary alcohols like 3-ethylpent-2-en-2-ol. Traditional synthesis routes often rely on stoichiometric organometallic reagents and volatile organic solvents, generating significant waste. Emerging research focuses on minimizing environmental impact through high atom economy, the use of renewable resources, and environmentally benign reaction media. rsc.org

A promising approach involves one-pot sequential catalytic processes. For instance, a sustainable synthesis of tertiary alcohols has been developed by combining the ruthenium-catalyzed redox isomerization of allylic alcohols with the chemoselective addition of organometallic reagents. rsc.org This method is notable for its use of deep eutectic solvents, which are biodegradable and low-cost, as the reaction medium. rsc.org Such a process integrates multiple reaction steps—C-C double bond reduction, carbinol oxidation, and C-C bond formation—into a single vessel, which significantly improves efficiency and reduces waste. rsc.org The reaction proceeds with excellent conversions (up to 99% yield) at room temperature and is compatible with air in the final step, aligning well with the core tenets of green chemistry. rsc.org

Future research in this area will likely concentrate on expanding the substrate scope of these one-pot reactions and developing catalytic systems based on more abundant and less toxic earth metals. The goal is to create versatile and scalable synthetic platforms that are both economically viable and environmentally sustainable.

Application of Advanced In Situ Spectroscopic Techniques

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones. Advanced in situ spectroscopic techniques are powerful tools for elucidating the intricate details of chemical transformations as they occur. digitellinc.com These methods allow researchers to monitor the concentration of reactants, intermediates, and products in real-time and under actual reaction conditions, providing insights that are unobtainable through traditional offline analysis. youtube.com

The synthesis of 3-ethylpent-2-en-2-ol, often achieved through the addition of an organometallic reagent like a Grignard reagent to an α,β-unsaturated ketone, involves fast and complex steps. stackexchange.com In situ techniques such as Fourier Transform Infrared (FT-IR), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) can be employed to study these reactions. researchgate.netirma-international.org For example, in situ FT-IR could track the disappearance of the carbonyl stretch of the ketone and the appearance of the O-H stretch of the alcohol product, while also potentially identifying transient intermediates. researchgate.net This allows for the determination of reaction kinetics and the identification of rate-limiting steps. youtube.com

The application of these techniques can help resolve long-standing questions about the mechanism of Grignard additions to enones, such as the factors governing 1,2- versus 1,4-addition. stackexchange.comresearchgate.net By observing the reaction mixture under catalytic conditions, researchers can identify the true active species and catalyst resting states, leading to more rational catalyst design. digitellinc.com

Table 1: Potential Applications of In Situ Spectroscopic Techniques in Studying the Synthesis of 3-Ethylpent-2-en-2-ol

| Spectroscopic Technique | Information Gained | Potential Impact on Research |

| FT-IR Spectroscopy | Real-time monitoring of functional group changes (e.g., C=O, O-H). | Elucidation of reaction kinetics, identification of key reaction intermediates. researchgate.net |

| Raman Spectroscopy | Complements IR data, particularly for symmetric bonds and reactions in aqueous media. | Understanding solvent effects and catalyst-substrate interactions. |

| NMR Spectroscopy | Detailed structural information on species in solution. | Unambiguous identification of intermediates and products, determination of stereoselectivity. |

| UV-Vis Spectroscopy | Monitoring of conjugated systems and certain catalytic species. | Studying the electronic state of catalysts and conjugated intermediates. digitellinc.com |

Discovery of Novel Catalytic Systems for Selective Transformations

The functional groups of 3-ethylpent-2-en-2-ol—a tertiary alcohol and a trisubstituted alkene—offer multiple sites for chemical modification. A key area of emerging research is the discovery of novel catalytic systems that can achieve highly selective transformations of this and other tertiary allylic alcohols into different valuable chemical building blocks. ebsco.com

Modern organic synthesis demands efficient and atom-economical methods, and the direct activation of allylic alcohols using transition metal catalysts is a promising strategy. rsc.org Research has demonstrated that catalysts can facilitate transformations such as:

Isomerization: Palladium catalysts, such as Pd(TFA)₂, can catalyze the 1,3-isomerization of tertiary allylic alcohols to yield secondary allylic alcohols, which can then be oxidized in a one-pot procedure to form α,β-unsaturated enones. organic-chemistry.org

Borylation: Tertiary allylic alcohols can be converted into multiply substituted allylic boronates, which are versatile intermediates in organic synthesis, particularly for the stereoselective formation of C-C bonds. rsc.org

Nucleophilic Substitution: A variety of transition metals are being explored to directly activate the hydroxyl group for nucleophilic allylic substitution, avoiding the need for pre-functionalization (e.g., conversion to a halide or acetate), which improves atom economy. rsc.org

The development of enantioselective catalytic systems is a particularly important frontier. Chiral catalysts can enable the conversion of racemic allylic alcohols into optically active products, which is of paramount importance in the pharmaceutical and agrochemical industries. pnas.orgnih.gov

Table 2: Examples of Novel Catalytic Systems for Tertiary Allylic Alcohol Transformations

| Catalyst System | Transformation | Product Type | Reference |

| Pd(TFA)₂ | 1,3-Isomerization | Secondary Allylic Alcohol / Enone | organic-chemistry.org |

| Not specified | Allylic Borylation | Allylic Boronate | rsc.org |

| Various Transition Metals | Nucleophilic Substitution | Substituted Alkenes | rsc.org |

| Ruthenium-JOSIPHOS | Carbonyl Vinylation | Chiral Allylic Alcohols | nih.gov |

Interdisciplinary Research Opportunities in Materials Science

The dual functionality of allylic alcohols like 3-ethylpent-2-en-2-ol makes them attractive monomers for the synthesis of advanced materials. gantrade.comresearchgate.net The hydroxyl group can be used for esterification or etherification reactions, while the double bond can participate in polymerization or other addition reactions. acs.org This opens up interdisciplinary research opportunities at the intersection of organic chemistry and materials science.

Allyl alcohol and its derivatives are used as co-monomers in the production of specialty polymers and resins. gantrade.com For example, copolymers of styrene (B11656) and allyl alcohol (SAA) are utilized in coatings and inks where the hydroxyl functionality allows for cross-linking, enhancing the durability and chemical resistance of the material. gantrade.com While the direct free-radical polymerization of allylic monomers can be challenging due to their tendency to act as chain-transfer agents, specialized techniques have been developed to produce copolymers with controlled molecular weights and uniform hydroxyl group distribution. researchgate.netacs.org

Emerging research involves using post-polymerization modification to incorporate allylic alcohol functionalities into existing polymer backbones. acs.org This strategy allows for the creation of multifunctional polymers where the secondary alcohol and terminal alkene groups can be further and orthogonally functionalized through reactions like esterification and thiol-ene click reactions. acs.org This approach provides a powerful platform for designing complex macromolecules with precisely tailored properties for applications ranging from drug delivery systems to advanced coatings and adhesives. researchgate.net The specific structure of 3-ethylpent-2-en-2-ol, with its ethyl and methyl substituents, could be exploited to control the steric environment and physical properties (e.g., glass transition temperature, solubility) of the resulting polymers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。